

Comparative Infrared Spectroscopy Analysis: 2-bromo-N-phenylaniline and Related Compounds

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Compound of Interest

Compound Name: 2-bromo-N-phenylaniline

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This guide provides a comparative analysis of the infrared (IR) spectrum of **2-bromo-N-phenylaniline** against its structural analogues, N-phenylaniline and 2-bromoaniline. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and quality control of aromatic amine derivatives. The comparison is based on the characteristic vibrational frequencies of key functional groups, offering a foundational dataset for spectroscopic analysis.

Comparison of Key Infrared Absorption Frequencies

The infrared spectra of aromatic amines are characterized by distinct absorption bands corresponding to specific molecular vibrations. The table below summarizes the expected and observed IR absorption frequencies for **2-bromo-N-phenylaniline** and its comparators. The data for N-phenylaniline and 2-bromoaniline are compiled from publicly available spectral databases.

Functional Group	Vibrational Mode	2-bromo-N-phenylaniline (Expected)	N-phenylaniline (Diphenylamine)	2-bromoaniline
N-H	Stretch	~3350-3310 cm^{-1} (single, weak)	~3350-3310 cm^{-1}	3466, 3373 cm^{-1} (two bands)
C-N	Stretch (Aromatic)	~1335-1250 cm^{-1} (strong)	~1335-1250 cm^{-1}	~1281 cm^{-1}
Aromatic C-H	Stretch	~3100-3000 cm^{-1}	~3100-3000 cm^{-1}	~3100-3000 cm^{-1}
Aromatic C=C	Stretch (in-ring)	~1600-1400 cm^{-1}	~1610, 1500 cm^{-1}	~1619 cm^{-1}
C-Br	Stretch	~690-515 cm^{-1}	Not Applicable	Not explicitly reported in findings
N-H	Bend (Primary Amine)	Not Applicable	Not Applicable	~1619 cm^{-1}
N-H	Wag (Secondary Amine)	~910-665 cm^{-1} (broad)	~910-665 cm^{-1}	Not Applicable

Analysis:

- N-H Stretch: **2-bromo-N-phenylaniline**, as a secondary amine, is expected to exhibit a single, weak N-H stretching band, similar to N-phenylaniline.[1] In contrast, 2-bromoaniline, a primary amine, displays two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1]
- C-N Stretch: A strong absorption band in the 1335-1250 cm^{-1} region is characteristic of the C-N stretching vibration in aromatic amines for all three compounds.[1][2]
- Aromatic C-H and C=C Stretch: All three compounds are expected to show characteristic aromatic C-H stretching vibrations just above 3000 cm^{-1} and multiple bands in the 1600-

1400 cm^{-1} region due to carbon-carbon stretching within the aromatic rings.[3]

- C-Br Stretch: The carbon-bromine stretching vibration is anticipated in the lower frequency region of the spectrum for **2-bromo-N-phenylaniline** and 2-bromoaniline.
- N-H Bend/Wag: The N-H bending vibration is a key differentiator, being present only in the primary amine, 2-bromoaniline.[1] Conversely, the broad N-H wagging band is characteristic of secondary amines like **2-bromo-N-phenylaniline** and N-phenylaniline.[1]

Experimental Protocol: Acquiring an FTIR Spectrum using the KBr Pellet Method

This protocol details the steps for preparing a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique. This method is suitable for obtaining high-quality spectra of solid organic compounds like **2-bromo-N-phenylaniline**.

Materials and Equipment:

- FTIR Spectrometer
- Agate mortar and pestle
- Hydraulic press with pelletizing die
- Spectroscopy-grade Potassium Bromide (KBr), dried
- Analytical balance
- Spatula
- Infrared lamp or oven

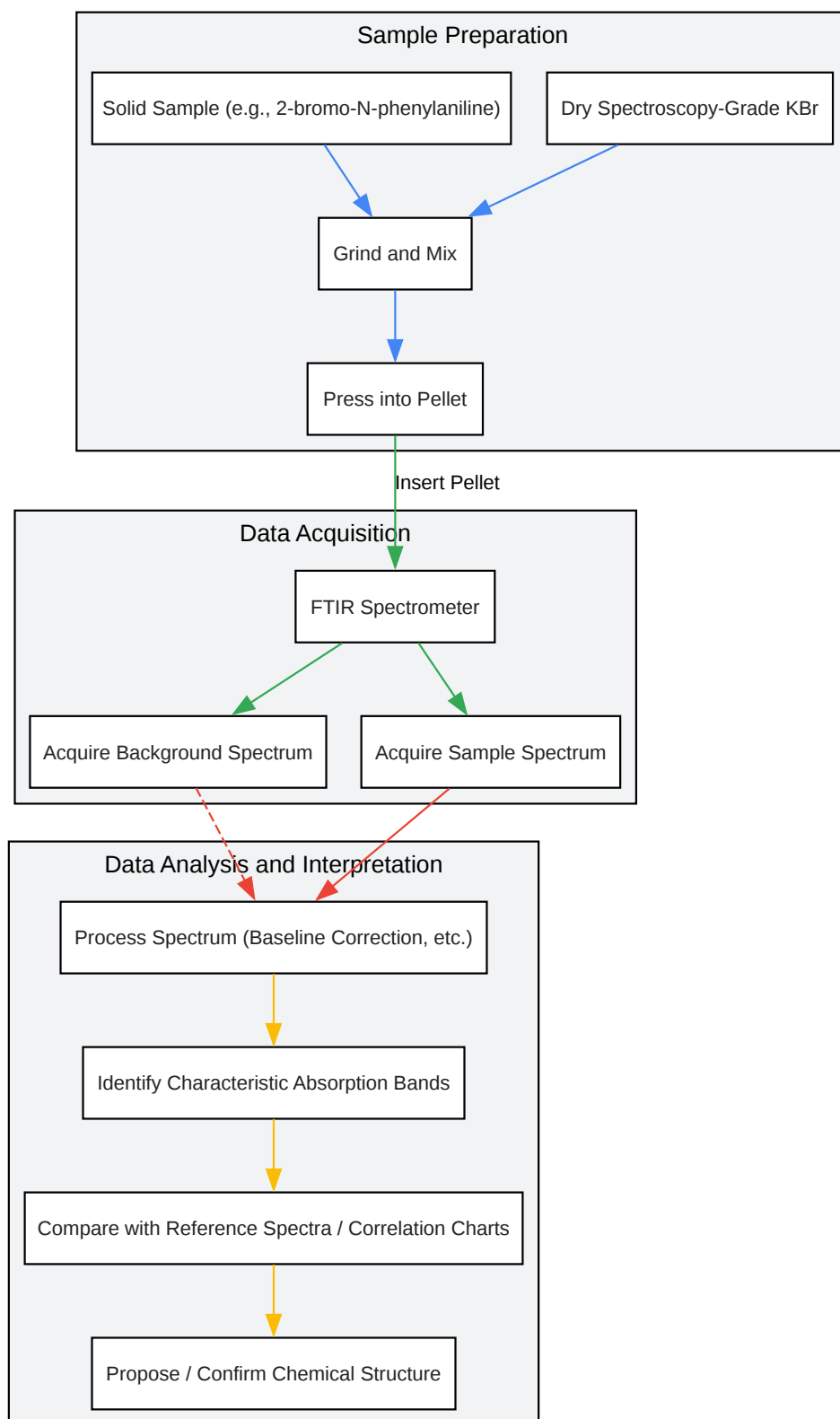
Procedure:

- Drying: Thoroughly dry the spectroscopy-grade KBr under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum.

- **Sample Preparation:** Weigh approximately 1-2 mg of the solid sample (e.g., **2-bromo-N-phenylaniline**) and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.^[4]
- **Grinding and Mixing:** In the agate mortar, grind the sample to a fine powder. Add the KBr and continue to grind the mixture until it is a homogeneous, fine powder. Rapid and thorough mixing is crucial for a clear pellet.
- **Pellet Formation:** Transfer a portion of the mixture to the pelletizing die. Assemble the die and place it in the hydraulic press.
- **Pressing:** Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Spectrum Acquisition:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- **Background and Sample Scans:** First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the sample scan to obtain the infrared spectrum.
- **Data Analysis:** Process the resulting spectrum to identify the characteristic absorption bands and compare them with reference data.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, from sample preparation to structural elucidation.



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Caption: Workflow for IR analysis of a solid sample.

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